1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one
描述
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one, commonly known as CP-122,721, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of benzodiazepines and has been shown to have significant anxiolytic and anticonvulsant effects in preclinical studies.
作用机制
The exact mechanism of action of CP-122,721 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This increased activity of the GABA-A receptor leads to a decrease in neuronal excitability, which is thought to underlie the anxiolytic and anticonvulsant effects of CP-122,721.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have significant anxiolytic and anticonvulsant effects in preclinical studies. Additionally, CP-122,721 has been shown to have neuroprotective effects in animal models of Alzheimer's disease. These effects are thought to be due to the increased activity of the GABA-A receptor, which leads to a decrease in neuronal excitability.
实验室实验的优点和局限性
One of the advantages of using CP-122,721 in lab experiments is its high purity and stability. Additionally, CP-122,721 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CP-122,721 in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for the study of CP-122,721. One direction is the development of more selective compounds that target specific subtypes of the GABA-A receptor. This may lead to compounds with improved efficacy and reduced side effects. Another direction is the investigation of the potential use of CP-122,721 in the treatment of other neurological disorders such as depression and schizophrenia. Finally, the development of novel delivery methods for CP-122,721 may improve its bioavailability and lead to more effective treatments for neurological disorders.
科学研究应用
CP-122,721 has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, epilepsy, and Alzheimer's disease. Preclinical studies have shown that CP-122,721 has significant anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety and epilepsy. Additionally, CP-122,721 has been shown to have neuroprotective effects in animal models of Alzheimer's disease, making it a potential candidate for the treatment of this devastating disease.
属性
IUPAC Name |
1-[3-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-21-10-14-25(15-11-23-21)22(27)17-4-3-7-20(16-17)28-19-8-12-24(13-9-19)18-5-1-2-6-18/h3-4,7,16,18-19H,1-2,5-6,8-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNINWRQVOTPDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCC(=O)NCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。